(2-Bromoethyl)benzene-D5

Descripción general

Descripción

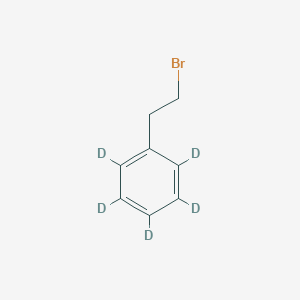

(2-Bromoethyl)benzene-D5 is a deuterated derivative of (2-Bromoethyl)benzene, where five hydrogen atoms in the benzene ring are replaced with deuterium. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and tracing due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-Bromoethyl)benzene-D5 is synthesized through the bromination of deuterated ethylbenzene. The process involves the anti-Markovnikov addition of hydrogen bromide to deuterated styrene. Specific reagents and catalysts, such as azobisisobutyronitrile in n-heptane solvent, are used to optimize the reaction conditions, including temperature and duration, to achieve a high yield of 95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The use of deuterated starting materials and specialized equipment is essential to maintain the integrity of the deuterium labeling.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromoethyl)benzene-D5 undergoes various chemical reactions, including:

Substitution Reactions: Commonly undergoes nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation Reactions: The benzylic position is particularly reactive, allowing for oxidation to form benzoic acids under specific conditions.

Reduction Reactions: Can be reduced to form ethylbenzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide in methanol are used.

Oxidation: Potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of benzoic acids.

Reduction: Formation of ethylbenzene derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

(2-Bromoethyl)benzene-D5 plays a crucial role in the synthesis of antimicrobial compounds. Recent studies have highlighted its use in creating β-peptidomimetics, which mimic natural peptides and exhibit significant antimicrobial activity.

- Case Study : In a study, researchers synthesized Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate using this compound as a reactant. The reaction involved:

- Reactants : Methyl cyanoacetate and this compound

- Catalyst : Sodium methoxide in methanol

- Yield : 98%

These β-peptidomimetics demonstrated effective antimicrobial properties against various strains, including MRSA and E. coli, with minimal inhibitory concentrations ranging from 2.1 to 7.2 μM .

Use in OLED Technology

The electronics industry has increasingly utilized this compound in the production of organic light-emitting diodes (OLEDs). Its deuterated nature enhances the stability and performance of OLED materials.

- Market Demand : The rise in consumer electronics has driven demand for high-quality OLED displays, leading manufacturers to incorporate deuterated compounds like this compound to improve display longevity and quality .

NMR Spectroscopy

This compound serves as an effective solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes interference from hydrogen signals.

- Advantages :

- Deuterium's spin quantum number is zero, making it inactive in NMR, thus providing clearer spectra.

This property makes this compound a valuable tool for chemists conducting structural analysis of organic compounds .

Mecanismo De Acción

The mechanism of action of (2-Bromoethyl)benzene-D5 involves its role as a labeled compound in tracing studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry and other analytical techniques. This compound does not have a specific biological target but is used to study the behavior of its non-deuterated counterpart in various systems .

Comparación Con Compuestos Similares

Similar Compounds

(2-Bromoethyl)benzene: The non-deuterated version, commonly used in similar applications but without the isotopic labeling benefits.

β-Phenethyl bromide: Another brominated benzene derivative used in organic synthesis.

Uniqueness

The primary uniqueness of (2-Bromoethyl)benzene-D5 lies in its deuterium labeling, which provides enhanced stability and distinct analytical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking and analysis are required.

Actividad Biológica

(2-Bromoethyl)benzene-D5, also known as 2-Phenylethyl bromide-D5, is a stable isotope-labeled compound that has gained attention in various fields of research, particularly in medicinal chemistry and environmental studies. This article explores the biological activity of this compound, including its chemical properties, applications, and relevant case studies.

- Molecular Formula : C₈H₉Br

- Molecular Weight : 190.09 g/mol

- CAS Number : 35845-64-8

- Boiling Point : Data not available

- Density : Approximately 1.355 g/mL at 25 °C

- Solubility : Slightly soluble in DMSO and methanol

This compound acts primarily as an alkylating agent, which can modify nucleophilic sites in biological molecules such as proteins and nucleic acids. This property allows it to participate in various biochemical reactions and potentially influence cellular processes.

Biological Activity

The biological activity of this compound can be categorized based on its effects on different biological systems:

-

Antimicrobial Activity

- Studies have indicated that halogenated compounds like this compound exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes or interfere with metabolic processes.

-

Cytotoxicity

- Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism involves DNA damage and apoptosis triggered by alkylation of critical cellular components.

-

Enzyme Inhibition

- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic applications.

Case Studies

Applications

The unique properties of this compound make it suitable for various applications:

- Research Tool : Used as a stable isotope-labeled compound for tracking metabolic pathways in vivo.

- Drug Development : Potential lead compound for developing new antimicrobial and anticancer agents.

- Analytical Chemistry : Employed in mass spectrometry for quantifying biomolecules.

Safety and Handling

This compound is classified as a hazardous substance. Safety data sheets indicate the following precautions:

Propiedades

IUPAC Name |

1-(2-bromoethyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPPDTMATNBGJN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCBr)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310072 | |

| Record name | Benzene-d5, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35845-64-8 | |

| Record name | Benzene-d5, (2-bromoethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35845-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-d5, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.